Highly N2-selective allylation of NH-1,2,3-triazoles with allenamides mediated by N-iodosuccinimide†

New Journal of Chemistry Pub Date: 2019-08-19 DOI: 10.1039/C9NJ03014J

Abstract

A new method was developed to synthesize N2-allyl-substituted 1,2,3-triazoles via NIS mediated allylation of allenamides with mono- and unsubstituted NH-1,2,3-triazoles and benzotriazole. All the N2-allyl-substituted 1,2,3-triazoles have a relative stability. The ionic pair composed of a σ-complex and the conjugate base of the imide and the hydrogen bond between the conjugate base and NH-1,2,3-triazole were found to be generated, which selectively gave the desired N2-allylation products.

Graphical abstract: Highly N2-selective allylation of NH-1,2,3-triazoles with allenamides mediated by N-iodosuccinimide
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